4-(bromomethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole
Overview
Description
4-(bromomethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a bromomethyl group, a phenyl group, and a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-(3-phenylprop-2-yn-1-yl)aniline with brominating agents such as ZnBr2 and Oxone in a mixed solvent system of acetonitrile and water . The reaction proceeds via a regioselective radical ipso-cyclization pathway, leading to the formation of the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different functionalized derivatives.
Cyclization Reactions: The presence of the prop-2-yn-1-yl group allows for cyclization reactions, forming more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted pyrazoles, while oxidation or reduction can lead to different functionalized derivatives.
Scientific Research Applications
4-(bromomethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromomethyl group allows for covalent modification of target proteins, while the phenyl and prop-2-yn-1-yl groups contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 4-(bromomethyl)-3-phenyl-1H-pyrazole
- 3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole
- 4-(methyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole
Uniqueness
4-(bromomethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole is unique due to the combination of its substituents, which confer distinct reactivity and potential applications. The presence of the bromomethyl group allows for versatile chemical modifications, while the phenyl and prop-2-yn-1-yl groups enhance its utility in various synthetic and research contexts.
Properties
IUPAC Name |
4-(bromomethyl)-3-phenyl-1-prop-2-ynylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2/c1-2-8-16-10-12(9-14)13(15-16)11-6-4-3-5-7-11/h1,3-7,10H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZCSHGKEGYXIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C(=N1)C2=CC=CC=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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